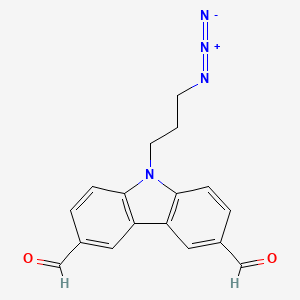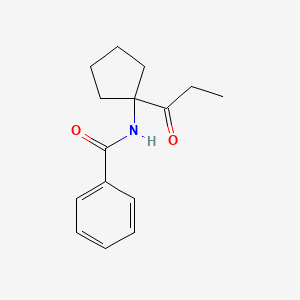
N-(1-propanoylcyclopentyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propanoylcyclopentyl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry. This compound is characterized by the presence of a benzamide group attached to a cyclopentyl ring, which is further substituted with a propanoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propanoylcyclopentyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of solid-supported catalysts and automated systems further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-propanoylcyclopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted benzamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted benzamides
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1-propanoylcyclopentyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions between benzamide derivatives and biological targets. It serves as a model compound for investigating the binding affinity and specificity of benzamides to enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry. It is being explored for its anti-inflammatory, analgesic, and anticancer properties. Researchers are investigating its mechanism of action and therapeutic potential in various disease models.
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and polymers. Its stability and reactivity make it suitable for use in the production of high-performance materials.
Wirkmechanismus
The mechanism of action of N-(1-propanoylcyclopentyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The propanoyl and cyclopentyl groups contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for the synthesis of various benzamide derivatives.
N-(1-methylcyclopentyl)benzamide: A structurally similar compound with a methyl group instead of a propanoyl group, used in similar applications.
N-(1-phenylcyclopentyl)benzamide: Another related compound with a phenyl group, known for its potential therapeutic properties.
Uniqueness: N-(1-propanoylcyclopentyl)benzamide is unique due to the presence of the propanoyl group, which enhances its reactivity and binding affinity compared to other benzamide derivatives. This structural feature makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
500168-42-3 |
|---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
N-(1-propanoylcyclopentyl)benzamide |
InChI |
InChI=1S/C15H19NO2/c1-2-13(17)15(10-6-7-11-15)16-14(18)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,16,18) |
InChI-Schlüssel |
NMRUJSHZYLZLMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1(CCCC1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


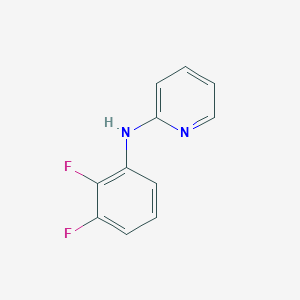
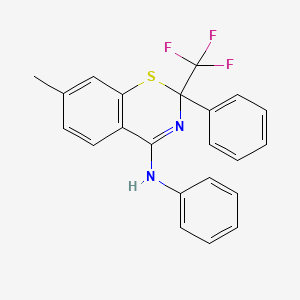


![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)


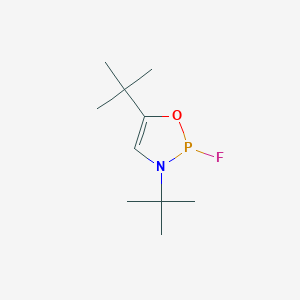

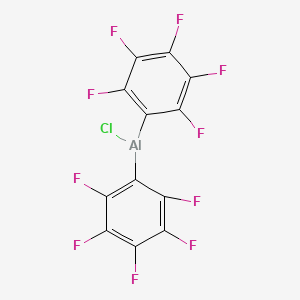
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
